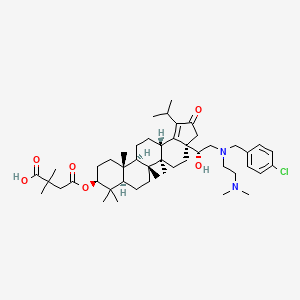

GSK2838232

Beschreibung

Eigenschaften

IUPAC Name |

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOWKUXNVNJAMY-PZFKGGKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443460-91-0 | |

| Record name | GSK-2838232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2838232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2838232: A Deep Dive into its Mechanism of Action on HIV-1 Gag Processing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that represents a promising therapeutic agent against HIV-1. Its unique mechanism of action, which targets the final step of Gag polyprotein processing, distinguishes it from other classes of antiretroviral drugs. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and quantitative evaluation of this compound's effect on HIV-1 Gag processing. Detailed experimental protocols and visual representations of the underlying pathways are included to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to HIV-1 Maturation and Gag Processing

The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical step in its life cycle, transforming newly budded, non-infectious virions into mature, infectious particles. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. The Gag polyprotein is the primary structural component of the virion and its sequential cleavage is essential for the morphological rearrangement that forms the mature viral core.

The final and most critical cleavage event in this cascade is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). This cleavage event triggers the condensation of CA proteins to form the characteristic conical capsid that encapsidates the viral genome and enzymes. Inhibition of this final processing step leads to the production of aberrant, non-infectious viral particles with immature morphology.

This compound: Mechanism of Action

This compound is a maturation inhibitor that specifically targets and disrupts the final stage of HIV-1 Gag processing.[1][2][3] Unlike protease inhibitors, which directly inhibit the enzymatic activity of the viral protease, this compound acts by binding to the Gag polyprotein at the CA-SP1 junction. This binding stabilizes the Gag lattice and sterically hinders the protease from accessing and cleaving the CA-SP1 cleavage site.[1][3] The result is an accumulation of the CA-SP1 precursor, preventing the formation of a mature capsid and rendering the virions non-infectious.[1][2][3]

The following diagram illustrates the HIV-1 Gag processing pathway and the point of intervention by this compound.

Quantitative Data on Antiviral Activity

The potency of this compound has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Assay Type | HIV-1 Isolate(s) | Cell Line | IC50 (nM) | Reference |

| Single-cycle infection | Group M (Subtypes A, B, C, D, F), Group O | - | 1.5 - 2.8 | [1],[2] |

| Spreading (multi-cycle) infection | Group M (Subtypes A, B, C, D, F), Group O | CEMss | 0.25 - 0.92 | [1],[2] |

| Mean IC50 | Broad spectrum of HIV-1 isolates | - | 1.6 | [4] |

Table 2: Clinical Efficacy of this compound (Phase IIa Study)

| This compound Dose (with Cobicistat 150 mg) | Mean Maximum Decline in HIV-1 RNA (log10 copies/mL) | Reference |

| 20 mg | -0.67 | [5] |

| 50 mg | -1.56 | [5] |

| 100 mg | -1.32 | [5] |

| 200 mg | -1.70 | [5] |

Experimental Protocols

A variety of experimental assays are employed to characterize the mechanism of action of maturation inhibitors like this compound. The following diagram outlines a typical experimental workflow.

References

- 1. Controlling multi-cycle replication of live-attenuated HIV-1 using an unnatural genetic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Single Cycle Infection [en.bio-protocol.org]

- 3. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Single Cycle Infection [bio-protocol.org]

- 5. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of GSK2838232

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2838232 is a second-generation, potent, small-molecule oral human immunodeficiency virus type 1 (HIV-1) maturation inhibitor.[1][2] It represents a promising class of antiretroviral drugs that target a late stage of the viral life cycle, offering a distinct mechanism of action compared to currently approved therapies that primarily target viral enzymes like reverse transcriptase, protease, and integrase.[3][4] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its characterization.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the HIV-1 Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[5][6][7] Gag is the main structural protein of HIV-1 and plays a crucial role in the assembly, budding, and maturation of new virus particles.[8][9][10]

During the late stages of the HIV-1 replication cycle, the Gag polyprotein is cleaved by the viral protease into its functional subunits: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.[11][12] This proteolytic processing is essential for the morphological rearrangement of the immature, non-infectious virion into a mature, infectious particle characterized by a condensed conical core.[13]

This compound acts as a maturation inhibitor by binding to a pocket within the C-terminal domain of the CA portion of the Gag polyprotein, near the CA-SP1 junction.[5] This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 site.[13] The inhibition of this final cleavage step prevents the proper formation of the mature viral core, resulting in the production of non-infectious virions.[5][6][7]

Signaling Pathway: HIV-1 Gag Processing and Inhibition by this compound

The following diagram illustrates the HIV-1 Gag processing pathway and the point of intervention by this compound.

Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain/Isolate | Assay Type | Cell Line | IC50 (nM) | Reference |

| Wild-type HIV-1 (Subtype B) | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |

| Wild-type HIV-1 (Subtype B) | Single-cycle | 293T/17 -> MAGIC-5A | 1.5 - 2.8 | [5] |

| HIV-1 Group M (Subtypes A, C, D, F) | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |

| HIV-1 Group O | Spreading (multi-cycle) | CEMss | 0.25 - 0.92 | [5] |

| Bevirimat-resistant mutants | Spreading (multi-cycle) | MT-4 | Not specified | [5] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of this compound (Phase IIa Study)

| This compound Dose (with Cobicistat 150 mg) | Mean Maximum Decline in HIV-1 RNA (log10 copies/mL) at Day 11 | Reference |

| 20 mg | -0.67 | [14] |

| 50 mg | -1.56 | [14] |

| 100 mg | -1.32 | [14] |

| 200 mg | -1.70 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

Experimental Workflow:

Caption: Workflow for a single-cycle HIV-1 infectivity assay.

Detailed Protocol:

-

Cell Culture: Maintain 293T/17 cells and MAGIC-5A indicator cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase or luciferase reporter gene) in appropriate culture medium.

-

Virus Production:

-

Seed 293T/17 cells in 6-well plates.

-

Transfect the cells with an HIV-1 proviral DNA construct using a suitable transfection reagent.

-

Immediately after transfection, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the cell culture supernatants containing viral particles and clarify by centrifugation.

-

-

Infection:

-

Seed MAGIC-5A cells in 96-well plates.

-

Infect the MAGIC-5A cells with the harvested viral supernatants.

-

Incubate for 48 hours at 37°C.

-

-

Readout:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve.[5]

-

Spreading (Multi-Cycle) Infectivity Assay

This assay assesses the ability of a drug to inhibit multiple rounds of viral replication.

Experimental Workflow:

Caption: Workflow for a multi-cycle HIV-1 infectivity assay.

Detailed Protocol:

-

Cell Culture: Maintain CEMss cells, a T-lymphoblastic cell line susceptible to HIV-1 infection, in appropriate culture medium.

-

Infection:

-

Seed CEMss cells in 96-well plates.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a known titer of an HIV-1 laboratory-adapted strain or clinical isolate.

-

Incubate the plates at 37°C for 4-7 days to allow for multiple rounds of viral replication.

-

-

Readout:

-

Harvest the cell culture supernatants.

-

Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit.

-

Calculate the IC50 value as described for the single-cycle assay.[5]

-

Western Blot Analysis of Gag Processing

This biochemical assay directly visualizes the effect of the inhibitor on the proteolytic processing of the Gag polyprotein.

Experimental Workflow:

Caption: Workflow for Western blot analysis of HIV-1 Gag processing.

Detailed Protocol:

-

Virus Production and Treatment:

-

Produce HIV-1 particles from transfected 293T cells in the presence or absence of this compound as described in the single-cycle assay protocol.

-

After 48-72 hours, harvest both the cell lysates and the viral particles from the supernatant (pelleted by ultracentrifugation).

-

-

SDS-PAGE and Western Blotting:

-

Lyse the cells and viral pellets in a suitable lysis buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody that recognizes the HIV-1 Gag protein (e.g., anti-p24 or anti-p55).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

-

Analysis:

-

In the absence of the inhibitor, bands corresponding to the fully processed Gag proteins (e.g., p24) will be prominent.

-

In the presence of this compound, an accumulation of the unprocessed or partially processed Gag precursor (p55) and the CA-SP1 intermediate (p25) will be observed, with a corresponding decrease in the mature p24 band.

-

Conclusion

This compound is a potent HIV-1 maturation inhibitor that specifically targets the final cleavage step of the Gag polyprotein at the CA-SP1 junction. Its unique mechanism of action, which leads to the production of non-infectious viral particles, makes it a valuable addition to the arsenal of antiretroviral therapies, particularly for treatment-experienced patients with resistance to other drug classes. The in-depth understanding of its molecular target and the availability of robust experimental protocols are crucial for its continued development and for the discovery of next-generation maturation inhibitors.

References

- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]

- 7. croiconference.org [croiconference.org]

- 8. HIV-1 Gag: An Emerging Target for Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How HIV-1 Gag Manipulates Its Host Cell Proteins: A Focus on Interactors of the Nucleocapsid Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV Type 1 Gag as a Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of HIV Treatment: A Technical Guide to Second-Generation Maturation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical progress of second-generation HIV-1 maturation inhibitors. These compounds represent a novel class of antiretrovirals that target a late-stage event in the viral lifecycle, offering a new avenue for treating HIV-1 infection, particularly in cases of resistance to existing drug classes.

Introduction: A New Target in the HIV Lifecycle

The maturation of HIV-1 from a non-infectious, immature virion to a fully infectious particle is a critical step in the viral replication cycle. This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins into their functional subunits. The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA).[1] Inhibition of this cleavage event disrupts the formation of the mature viral capsid, resulting in the production of non-infectious virions.[1]

The first-in-class maturation inhibitor, bevirimat (BVM), demonstrated the potential of this therapeutic strategy. However, its clinical development was halted due to the high prevalence of natural polymorphisms in the Gag protein, which conferred resistance.[1][2] This challenge paved the way for the development of second-generation maturation inhibitors with improved potency and broader activity against clinically relevant HIV-1 variants.

Second-Generation Maturation Inhibitors: Key Compounds and a Novel Mechanism of Action

Two prominent second-generation maturation inhibitors have emerged from extensive research and development efforts: GSK3532795 (formerly BMS-955176) and GSK3640254 . These compounds share a common mechanism of action, binding to the CA-SP1 cleavage site within the Gag polyprotein and inhibiting its processing by the HIV-1 protease.[1]

Mechanism of Action: Disrupting the Final Step of Maturation

The binding of a second-generation maturation inhibitor to the CA-SP1 junction stabilizes the immature Gag lattice, preventing the conformational changes necessary for protease-mediated cleavage.[1] This results in the accumulation of the p25 (CA-SP1) precursor and the formation of virions with defective, eccentric cores that are unable to complete the reverse transcription process upon entering a new host cell.

Quantitative Data on Second-Generation Maturation Inhibitors

The following tables summarize the in vitro antiviral activity and pharmacokinetic properties of GSK3532795/BMS-955176 and GSK3640254.

Antiviral Activity

| Compound | Virus Type | EC50 (nM) | EC90 (nM) | Fold Change vs. Wild-Type | Reference |

| GSK3532795/BMS-955176 | Wild-Type HIV-1 | 3.9 ± 3.4 | - | - | [1] |

| Library of Gag Polymorphic Viruses (n=87) | 3.9 ± 3.4 | - | - | [1] | |

| Subtype B Clinical Isolates (in PBMCs) | 21 (median) | - | - | [1] | |

| V362I Mutant | - | - | 1-6.8 | [3] | |

| V370A Mutant | - | - | 1-6.8 | [3] | |

| GSK3640254 | Wild-Type HIV-1 | 9 (mean) | 33 (protein-binding adjusted) | - | [4] |

| Library of Subtype B & C Chimeric Viruses | - | 33 (protein-binding adjusted) | - | [4] | |

| A364V Mutant | - | - | - | [4] |

Pharmacokinetic Properties

| Compound | Species | Cmax | AUC | Half-life (t1/2) | Oral Bioavailability | Reference |

| GSK3532795/BMS-955176 | Rat | - | 4,132 nM·h (5 mg/kg) | - | - | [5] |

| GSK3640254 | Healthy Adults | 1.40 µg/mL (200 mg) | 21.5 µg·h/mL (200 mg) | ~24 hours | - | [6][7] |

Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of second-generation maturation inhibitors.

Multiple-Cycle Drug Susceptibility Assay

This assay determines the concentration of a compound required to inhibit HIV-1 replication over multiple rounds of infection.

-

Cell Culture: MT-2 cells are propagated in RPMI 1640 media supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Virus Infection: MT-2 cells are infected with HIV-1 at a low multiplicity of infection (MOI) of 0.005.

-

Drug Treatment: The infected cells are seeded in 96-well plates containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: Virus yield is quantified by measuring either cell-free reverse transcriptase (RT) activity or cell-associated Renilla luciferase activity.

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of percent inhibition versus log10 drug concentration.[8]

In Vitro Selection of Drug-Resistant Virus

This protocol is used to identify mutations that confer resistance to a maturation inhibitor.

-

Initial Infection: MT-2 cells are infected with a wild-type or polymorphic HIV-1 variant at an MOI of 0.005.

-

Drug Pressure: The infected cells are cultured in the presence of the maturation inhibitor at a concentration of 1x or 2x the EC50 for the starting virus.

-

Serial Passage: At the end of each passage (indicated by 100% cytopathic effect), a small volume of the culture supernatant is transferred to a fresh cell culture with a 2-fold increased drug concentration.

-

Termination: The selection is terminated after a set number of passages or when compound cytotoxicity is observed.

-

Genotypic Analysis: Viral RNA is extracted from the culture supernatant, and the Gag-Pro region is amplified by RT-PCR and sequenced to identify resistance-associated mutations.[8][9]

Resistance to Second-Generation Maturation Inhibitors

Despite their improved profiles, resistance to second-generation maturation inhibitors can still emerge. The primary resistance mutation identified for GSK3640254 is A364V in the Gag protein.[4] This mutation is thought to confer resistance by increasing the cleavage rate of the p25 (CA-SP1) precursor, thereby overcoming the inhibitory effect of the drug.[4]

The Drug Discovery and Development Pipeline

The journey of a second-generation maturation inhibitor from initial discovery to potential clinical application follows a rigorous and multi-stage process.

Conclusion and Future Directions

Second-generation maturation inhibitors represent a significant advancement in the field of HIV therapeutics. Their novel mechanism of action, potent antiviral activity against a broad range of HIV-1 variants, and favorable pharmacokinetic profiles make them promising candidates for future combination antiretroviral therapies. Continued research is essential to fully understand and overcome potential resistance mechanisms, and to optimize their use in clinical practice. The ongoing clinical trials of compounds like GSK3640254 will provide crucial data on their long-term safety and efficacy, potentially adding a valuable new class of drugs to the arsenal against HIV-1.

References

- 1. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next-generation HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of GSK2838232 Binding to HIV-1 Gag Polyprotein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2838232 is a second-generation HIV-1 maturation inhibitor that targets the viral Gag polyprotein, preventing the proteolytic cleavage between the capsid (CA) and spacer peptide 1 (SP1). This inhibition disrupts the formation of mature, infectious virions. While high-resolution structural data of the this compound-Gag complex is not yet publicly available, extensive research on other maturation inhibitors targeting the same CA-SP1 junction, such as bevirimat, provides a strong basis for a hypothesized mechanism of action. This technical guide summarizes the known quantitative data for this compound, outlines the experimental protocols used to characterize its activity, and presents a putative structural model for its binding to the Gag polyprotein.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule that has demonstrated potent antiviral activity against a range of HIV-1 isolates.[1][2] Its mechanism of action is centered on the inhibition of viral maturation, a critical late-stage step in the HIV-1 replication cycle.[1][3] During maturation, the viral protease cleaves the Gag polyprotein at several sites, leading to a morphological rearrangement of the virion core. This compound specifically blocks the cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][3][4] This inhibition is thought to stabilize the immature Gag lattice, preventing the conformational changes necessary for protease accessibility and subsequent virion maturation.[4] As a result, the released viral particles are non-infectious.[1][2][3]

Quantitative Data for this compound Activity

The antiviral potency of this compound has been evaluated in various cell-based assays. The following tables summarize the reported 50% inhibitory concentrations (IC50) against different isolates of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).

Table 1: Antiviral Activity of this compound in Spreading Infections of CEMss Cells [5]

| Virus Isolate | Subtype/Group | IC50 (nM) |

| HIV-1 92HT593 | B | 0.38 ± 0.03 |

| HIV-1 92UG029 | A | 0.25 ± 0.04 |

| HIV-1 93MW959 | C | 0.44 ± 0.03 |

| HIV-1 92UG037 | D | 0.92 ± 0.06 |

| HIV-1 93BR020 | F | 0.32 ± 0.03 |

| HIV-1 BCF01 | O | 0.38 ± 0.04 |

| HIV-2 60415k | A | >100 |

| HIV-2 7312A | A | >100 |

| HIV-2 ROD | A | >100 |

| HIV-2 EHO | B | >100 |

| HIV-2 UC1 | B | >100 |

| SIVmac239 | >100 | |

| SIVmac251 | >100 | |

| SIVagm.sab-2 | >100 |

Table 2: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in a Single Cycle of Viral Replication [5]

| Virus Isolate | Subtype/Group | IC50 (nM) |

| HIV-1 NL4-3 | B | 1.5 ± 0.2 |

| HIV-1 92HT593 | B | 2.8 ± 0.3 |

| HIV-1 92UG029 | A | 1.8 ± 0.1 |

| HIV-1 93MW959 | C | 2.1 ± 0.2 |

| HIV-1 92UG037 | D | 2.2 ± 0.3 |

| HIV-1 93BR020 | F | 2.0 ± 0.1 |

| HIV-1 BCF01 | O | 1.9 ± 0.2 |

| HIV-2 ROD9 | A | >100 |

| HIV-2 ROD9 (M3) | A | 1.8 ± 0.2 |

| SIVmac239 | >100 | |

| SIVmac251 | >100 | |

| SIVagm.sab-2 | >100 |

Hypothesized Structural Basis of this compound Binding and Action

In the absence of direct structural data for a this compound-Gag complex, a model for its binding can be inferred from studies of the immature Gag lattice and the mechanism of other maturation inhibitors. The CA-SP1 junction of Gag is known to form a six-helix bundle, which is a critical structural element of the immature virion.[6] It is hypothesized that this compound binds to a pocket within this six-helix bundle, stabilizing its conformation and preventing the disassembly required for protease access and cleavage.[4] This stabilization effectively traps the Gag polyprotein in its immature state.

The following diagram illustrates the proposed mechanism of action for this compound.

Experimental Protocols

The characterization of this compound and its interaction with the Gag polyprotein involves a variety of virological and biochemical assays. Below are generalized protocols for key experiments.

Antiviral Activity Assays

a) Spreading Infection Assay:

-

Cell Seeding: Seed CEMss cells in a 96-well plate.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Add a standardized amount of HIV-1 virus stock to the cells.

-

Treatment: Immediately add the diluted this compound to the infected cells.

-

Incubation: Incubate the plates for a defined period (e.g., 7 days) to allow for multiple rounds of infection.

-

Quantification of Viral Replication: Measure the amount of virus in the culture supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.[5]

b) Single-Cycle Infection Assay:

-

Producer Cell Transfection: Co-transfect HEK293T cells with an HIV-1 proviral plasmid (env-deficient) and a VSV-G expression plasmid in the presence of serial dilutions of this compound.

-

Virus Harvest: After 48 hours, harvest the virus-containing supernatants.

-

Target Cell Infection: Use the harvested virus to infect target cells (e.g., TZM-bl cells) that express a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR.

-

Reporter Gene Assay: After 48 hours, lyse the target cells and measure the reporter gene activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of reporter gene activity against the drug concentration.[5]

Structural Biology Workflow (Generalized)

The following diagram outlines a generalized workflow for the structural determination of a small molecule inhibitor in complex with the HIV-1 Gag polyprotein.

Conclusion and Future Directions

This compound is a potent second-generation HIV-1 maturation inhibitor with a clear mechanism of action targeting the cleavage of the Gag polyprotein at the CA-SP1 junction. The available quantitative data demonstrates its high efficacy against a broad range of HIV-1 subtypes. While direct structural evidence of its binding mode is currently lacking, a strong hypothesis based on the known structure of the immature Gag lattice and the behavior of other maturation inhibitors provides a solid framework for understanding its function.

Future research should prioritize the determination of a high-resolution structure of this compound in complex with the immature Gag lattice. Such a structure would provide invaluable insights into the precise molecular interactions that drive its inhibitory activity and would greatly facilitate the rational design of even more potent and broadly effective maturation inhibitors. Furthermore, a detailed structural understanding could help to elucidate the mechanisms of drug resistance and inform the development of next-generation compounds that can overcome these challenges.

References

- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV Inhibitor this compound | C48H73ClN2O6 | CID 78133303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. CryoET structures of immature HIV Gag reveal six-helix bundle - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of GSK2838232 Against Diverse HIV-1 Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2838232 is a potent, second-generation HIV-1 maturation inhibitor that has demonstrated significant antiviral activity across a broad range of HIV-1 subtypes.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from various studies, and outlining the experimental protocols used to determine its antiviral potency. The information presented is intended to support further research and development efforts in the field of antiretroviral therapy.

Mechanism of Action

This compound is a novel maturation inhibitor that specifically targets the final stages of the HIV-1 replication cycle.[2][3] It functions by blocking the proteolytic cleavage of the HIV-1 Gag precursor protein (Pr55Gag) at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2][3][4] This inhibition of Gag processing is critical, as the proper cleavage at the CA/SP1 site is essential for the morphological rearrangement of the virion core, a process known as maturation. By preventing this cleavage, this compound leads to the production of immature, non-infectious viral particles.[2][3]

The following diagram illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by this compound.

Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of HIV-1 subtypes. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.

Table 1: In Vitro Activity of this compound in Spreading (Multi-cycle) Infection Assays

| HIV-1 Subtype/Group | Isolate(s) | Cell Line | IC50 (nM) | Reference |

| Group M, Subtype A | Q23-17 | CEMss | 0.25 - 0.92 | [2] |

| Group M, Subtype B | NL4-3 | CEMss | 0.25 - 0.92 | [2] |

| Group M, Subtype C | MJ4 | CEMss | 0.25 - 0.92 | [2] |

| Group M, Subtype D | 94UG114.1.6 | CEMss | 0.25 - 0.92 | [2] |

| Group M, Subtype F | BCF01 | CEMss | 0.25 - 0.92 | [2] |

| Group O | BCF01 | CEMss | 0.25 - 0.92 | [2] |

| Wild-type | NL-wild-type | MT4 | 0.81 | [1] |

| Mutant | NL.V370A | MT4 | 0.71 | [1] |

Table 2: In Vitro Activity of this compound in Single-Cycle Infection Assays

| HIV-1 Subtype/Group | Isolate(s) | Cell Line | IC50 (nM) | Reference |

| Group M, Subtype A | Q23-17 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |

| Group M, Subtype B | NL4-3 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |

| Group M, Subtype C | MJ4 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |

| Group M, Subtype D | 94UG114.1.6 | 293T/17 & MAGIC-5A | 1.5 - 2.8 | [2] |

Note: IC50 values represent the concentration of the drug that inhibits 50% of viral replication.

A study involving a panel of 101 clinical isolates from various clades (A, AE, B, and C) showed that this compound inhibited 97 of these viruses with IC50 values of ≤ 5 nM, with a mean IC50 of 1.6 nM.[1]

Experimental Protocols

The in vitro antiviral activity of this compound has been evaluated using several well-established experimental protocols. The two primary methods are single-cycle and multi-cycle (spreading) infection assays.

Spreading (Multi-cycle) Infection Assay

This assay measures the ability of a drug to inhibit viral replication over multiple rounds of infection.

Caption: Workflow for a spreading (multi-cycle) infection assay.

Detailed Steps:

-

Cell Culture: CEMss cells, an immortalized T-cell line, are cultured under standard conditions.[3]

-

Drug Treatment: Cells are treated with a range of concentrations of this compound.

-

Infection: The treated cells are then infected with a known amount of cell-free HIV-1 virus stock.[3]

-

Incubation: The infected cultures are incubated to allow for multiple rounds of viral replication.

-

Quantification: At the end of the incubation period, the amount of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated using a 4-factor regression model.[2]

Single-Cycle Infection Assay

This assay assesses the effect of a drug on a single round of viral replication.

Caption: Workflow for a single-cycle infection assay.

Detailed Steps:

-

Virus Production: 293T/17 cells are treated with this compound and then transfected with a full-length HIV-1 plasmid.[2][3] This results in the production of viral particles in the presence of the drug.

-

Supernatant Harvest: The culture supernatants containing the newly produced virions are collected.

-

Indicator Cell Infection: The infectivity of the virions produced in the presence of the drug is then tested by adding the supernatant to MAGIC-5A indicator cells.[2][3] These cells are engineered to express a reporter gene (like luciferase or β-galactosidase) upon successful HIV-1 infection.

-

Quantification: The level of reporter gene expression is measured to quantify the infectivity of the virus.

-

IC50 Calculation: The IC50 is determined based on the reduction in reporter gene activity.

Resistance Profile

This compound has shown a favorable resistance profile compared to first-generation maturation inhibitors like bevirimat. It retains full activity against bevirimat-resistant Gag V370A mutants of HIV-1.[1][2] However, it is important to note that this compound shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV).[2][3] The determinants of this intrinsic resistance in HIV-2 and SIV have been mapped to the CA/SP1 region of Gag.[2]

Conclusion

This compound is a highly potent HIV-1 maturation inhibitor with robust in vitro antiviral activity against a wide range of HIV-1 subtypes, including those from groups M and O.[2] Its mechanism of action, which targets a late-stage event in the viral lifecycle, makes it a valuable component of potential future antiretroviral combination therapies. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this promising compound.

References

Pharmacokinetics and pharmacodynamics of GSK2838232 in preclinical models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2838232 is a second-generation HIV-1 maturation inhibitor developed by GlaxoSmithKline. It represents a novel therapeutic approach, targeting the final stages of the viral lifecycle. Unlike other antiretroviral classes that inhibit viral enzymes, this compound disrupts the proteolytic cleavage of the HIV-1 Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the formation of mature, infectious virions. This guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of HIV-1 maturation. This activity has been characterized through various in vitro assays.

Mechanism of Action

This compound's mechanism of action is centered on the disruption of the Gag polyprotein processing cascade, a critical step for the formation of a mature and infectious viral core.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) against various laboratory strains and clinical isolates.

| HIV-1 Isolate | Cell Line | IC50 (nM) |

| Group M Subtype A | CEMss | 0.25 - 0.92 |

| Group M Subtype B | CEMss | 0.25 - 0.92 |

| Group M Subtype C | CEMss | 0.25 - 0.92 |

| Group M Subtype D | CEMss | 0.25 - 0.92 |

| Group M Subtype F | CEMss | 0.25 - 0.92 |

| Group O | CEMss | 0.25 - 0.92 |

| Q23-17 | 293T/17 | 1.5 - 2.8 |

| NL4-3 | 293T/17 | 1.5 - 2.8 |

| MJ4 | 293T/17 | 1.5 - 2.8 |

| 94UG114.1.6 | 293T/17 | 1.5 - 2.8 |

Note: Data compiled from publicly available research. Specific assay conditions may vary between studies.

It is important to note that this compound shows negligible activity against HIV-2 and Simian Immunodeficiency Virus (SIV) isolates.[1] This intrinsic resistance has been mapped to the CA/SP1 cleavage site, highlighting the specificity of the inhibitor.[1]

In Vivo Efficacy in Preclinical Models

Detailed quantitative in vivo pharmacodynamic data from preclinical animal models, such as dose-response studies on viral load reduction in humanized mouse models (e.g., SCID-hu mice), are not extensively available in the public domain. Such studies are crucial for establishing the dose- and exposure-response relationships that inform clinical trial design.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

Preclinical studies have indicated that this compound exhibits low to moderate oral bioavailability, ranging from 6% to 40% across various species.[2] This variability is influenced by factors such as the formulation and the specific animal model used.

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from oral and intravenous dosing in key preclinical species such as rats, dogs, and monkeys are not publicly available in a consolidated format. This data is typically generated during the early phases of drug development and may be proprietary.

Distribution

Information regarding the tissue distribution of this compound in preclinical models is limited in publicly accessible sources.

Metabolism

The primary route of clearance for this compound is through metabolism.[2] In vitro studies and data from clinical trials suggest that this is mediated by two main pathways:

-

Oxidative metabolism: Primarily carried out by the cytochrome P450 enzyme CYP3A4.

-

Glucuronidation: A phase II metabolic reaction mediated by UGT (UDP-glucuronosyltransferase) enzymes.

References

The Impact of GSK2838232 on HIV-1 Virion Morphology and Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2838232 is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity in preclinical and early-phase clinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on virion morphology and the proteolytic processing of the Gag polyprotein. Detailed experimental protocols for assessing these effects are provided, along with a summary of available quantitative data. Visual diagrams are included to illustrate key pathways and experimental workflows.

Introduction to HIV-1 Maturation and its Inhibition

The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical final step in the viral replication cycle, transforming newly budded, non-infectious virions into mature, infectious particles.[1] This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[2] A key cleavage event is the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1), which triggers a conformational rearrangement of the Gag lattice, leading to the formation of the characteristic conical core of the mature virion.[2]

Maturation inhibitors are a class of antiretroviral drugs that disrupt this process.[1] this compound is a novel, second-generation maturation inhibitor that has shown significant promise.[3][4]

Mechanism of Action of this compound

This compound specifically targets the final step of Gag processing, inhibiting the cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[3][4] This inhibition results in the accumulation of the uncleaved CA-SP1 precursor protein (p25). The persistence of this precursor prevents the structural reorganization required for the formation of the mature viral core. Consequently, the virions produced in the presence of this compound are morphologically immature and non-infectious.[1][5]

dot

Caption: Mechanism of action of this compound on HIV-1 Gag processing and virion maturation.

Effect on Virion Morphology

While specific electron microscopy studies for this compound are not yet widely published, the effects of maturation inhibitors on HIV-1 virion morphology are well-documented. Treatment with these inhibitors typically results in the production of virions that are indistinguishable from immature wild-type particles.[5]

Expected Morphological Characteristics of this compound-Treated Virions:

-

Overall Shape and Size: Virions are expected to be roughly spherical with a diameter similar to that of wild-type virions (approximately 120-140 nm).[5]

-

Internal Structure: Instead of a condensed, conical core characteristic of mature virions, a thick, electron-dense protein shell is observed beneath the viral envelope.[5] This shell is composed of the uncleaved Gag precursor lattice.

-

Core Condensation: The central, condensed core is absent. The interior of the virion appears less dense compared to the sub-membranous protein layer.[5]

These morphological aberrations are a direct consequence of the inhibition of CA-SP1 cleavage and the subsequent failure of the capsid protein to rearrange and form a mature core.[5]

Quantitative Analysis of Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those with resistance to other classes of antiretroviral drugs.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Mean IC50 | 1.6 nM | In vitro antiviral activity | - | [6] |

| IC50 Range (Subtypes A, B, C, D, F, Group O) | 0.25–0.92 nM | Spreading (multi-cycle) assay | CEMss | [3] |

| IC50 Range (4 HIV-1 strains) | 1.5–2.8 nM | Single-cycle assay | 293T/17 | [3] |

Clinical Efficacy (Phase IIa Study)

A Phase IIa clinical trial evaluated the safety, pharmacokinetics, and antiviral activity of this compound in HIV-1 infected participants.[7]

| Dose | Mean Maximum Viral Load Decline (log10 copies/mL) at Day 11 | Reference |

| 20 mg | -0.67 | [7] |

| 50 mg | -1.56 | [7] |

| 100 mg | -1.32 | [7] |

| 200 mg | -1.70 | [7] |

Experimental Protocols

Assessment of Virion Morphology by Transmission Electron Microscopy (TEM)

This protocol is a generalized method for observing the effect of maturation inhibitors on virion morphology.

dot

Caption: Experimental workflow for TEM analysis of virion morphology.

Detailed Steps:

-

Cell Culture and Treatment: Culture HIV-1 producer cells (e.g., HEK293T cells transfected with an HIV-1 proviral plasmid or chronically infected T-cell lines like H9 or CEM). Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Virion Harvesting and Purification: After a suitable incubation period (e.g., 48 hours), harvest the cell culture supernatant. Clarify the supernatant by low-speed centrifugation to remove cell debris. Pellet the virions by ultracentrifugation through a 20% sucrose cushion.

-

Fixation and Embedding: Resuspend the virion pellet in a suitable buffer and fix with a solution of glutaraldehyde and paraformaldehyde. Post-fix with osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an epoxy resin.

-

Ultrathin Sectioning and Staining: Cut ultrathin sections (60-80 nm) of the embedded virions using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

-

Imaging and Analysis: Examine the sections using a transmission electron microscope. Capture images of virions and classify them based on their morphology (e.g., mature with a conical core, immature with a thick protein shell). Quantify the percentage of each morphology at different drug concentrations.[8]

Biochemical Analysis of Gag Processing by Western Blot

This protocol allows for the quantitative assessment of the inhibition of Gag cleavage.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. croiconference.org [croiconference.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron Microscopy Analysis of Viral Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Spacer Peptide 1 in HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component of the virus, orchestrating the assembly, budding, and maturation of new virions. Within the Gag precursor, a small, 14-amino-acid segment known as Spacer Peptide 1 (SP1) plays a disproportionately critical role in the viral lifecycle. Located between the capsid (CA) and nucleocapsid (NC) domains, SP1 acts as a molecular switch, governing the transition from an immature, non-infectious viral particle to a mature, infectious virion.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of SP1 in HIV-1 replication, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

The Structural Dynamics of SP1: A Molecular Switch

The function of SP1 is intimately linked to its ability to undergo a significant conformational change. In the context of the immature Gag lattice, the C-terminal region of CA and the SP1 domain of six neighboring Gag molecules come together to form a six-helix bundle.[3][4] This structure is crucial for stabilizing the immature virion.[5]

Nuclear Magnetic Resonance (NMR) and circular dichroism studies have revealed that in an aqueous solution, the isolated SP1 peptide is largely unstructured.[2][6] However, in a less polar environment or at high concentrations, which mimics the molecular crowding during Gag multimerization, SP1 undergoes a transition to an α-helical conformation.[2][7] This conformational flexibility is central to its role as a "molecular switch." The formation of the six-helix bundle is a critical step in the assembly of the immature Gag lattice.[3][7] Upon maturation, the viral protease cleaves the peptide bond between CA and SP1, leading to the disassembly of this bundle and the subsequent rearrangement of CA into the mature conical capsid.[5][8]

Quantitative Impact of SP1 Alterations on HIV-1 Replication

Mutations within the SP1 sequence can have profound effects on viral assembly, maturation, and infectivity. Even subtle changes can disrupt the delicate balance of Gag-Gag interactions, leading to the formation of aberrant, non-infectious particles.[2] The following tables summarize quantitative data from studies investigating the impact of SP1 mutations and the effect of maturation inhibitors that target the CA-SP1 cleavage site.

Table 1: Effects of SP1 Mutations on HIV-1 Infectivity and Particle Production

| Mutation | Relative Reverse Transcriptase (RT) Activity (%) | Relative Infectivity (%) | Reference |

| Wild-Type | 100 | 100 | [2] |

| A366W | 20 | 5 | [2] |

| M367W | 40 | 23 | [2] |

| T8I | Not explicitly quantified, but described as impairing CA-SP1 processing | ~15 | [9] |

| CA5 (non-cleavable) | Not explicitly quantified, but produces non-infectious virions | 0 | [9] |

Table 2: Effect of Maturation Inhibitor (Bevirimat) on CA-SP1 Processing

| Compound | Concentration | CA-SP1 Intermediate Accumulation (%) | Reference |

| Bevirimat (BVM) | 100 nM | 65-83% (Subtype B) | [9] |

| Bevirimat (BVM) | 100 nM | 55-65% (Subtype C) | [9] |

Experimental Protocols

Understanding the function of SP1 has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Virus-Like Particle (VLP) Assembly and Release Assay

This assay is used to assess the ability of Gag mutants to assemble and release VLPs from cells.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 6-well plates and grown to 70-80% confluency. Plasmids encoding wild-type or mutant HIV-1 Gag are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Metabolic Labeling (Optional): To visualize Gag proteins, cells can be metabolically labeled with [³⁵S]methionine and [³⁵S]cysteine for a defined period.

-

Harvesting of Viral Particles and Cell Lysates: 48 hours post-transfection, the cell culture supernatant is collected and clarified by low-speed centrifugation to remove cell debris. The resulting supernatant contains the released VLPs. The cells are washed with Phosphate-Buffered Saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) to obtain cell lysates.

-

VLP Pelleting: The clarified supernatant is layered onto a 20% sucrose cushion and subjected to ultracentrifugation (e.g., at 100,000 x g for 2 hours at 4°C) to pellet the VLPs.

-

Analysis by SDS-PAGE and Western Blotting: The VLP pellets and cell lysates are resuspended in SDS-PAGE loading buffer, boiled, and separated on a polyacrylamide gel. The proteins are then transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then probed with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to Gag in the VLP fraction and cell lysate can be quantified to determine the efficiency of VLP release.

Cryo-Electron Tomography (Cryo-ET) of HIV-1 Virions

Cryo-ET allows for the three-dimensional visualization of viral particles in a near-native, frozen-hydrated state.

-

Sample Preparation: A concentrated solution of purified HIV-1 virions or VLPs is applied to a glow-discharged electron microscopy grid (e.g., a Quantifoil grid).[10]

-

Plunge Freezing: The grid is blotted to create a thin film of the sample and then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the water.[10]

-

Data Acquisition: The frozen grid is transferred to a cryo-electron microscope. A series of two-dimensional projection images of the virions are collected at different tilt angles (typically from -70° to +70°).[10] To minimize radiation damage, a low electron dose is used for each image.

-

Tomogram Reconstruction: The tilt series images are computationally aligned and then used to reconstruct a three-dimensional tomogram of the virions using software packages like IMOD.[10]

-

Subvolume Averaging: To enhance the resolution of repeating structures, such as the Gag lattice, subvolumes corresponding to individual Gag hexamers are extracted from multiple tomograms, aligned, and averaged. This process reveals the detailed architecture of the CA and SP1 domains within the immature lattice.

Circular Dichroism (CD) Spectroscopy of SP1 Peptide

CD spectroscopy is used to study the secondary structure of peptides and proteins in solution.

-

Peptide Synthesis and Purification: The 14-amino-acid SP1 peptide is chemically synthesized and purified using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. To investigate the effect of the environment on the peptide's conformation, spectra can be recorded in the presence of helix-promoting solvents like trifluoroethanol (TFE).[7]

-

CD Measurement: The CD spectrum of the peptide solution is recorded using a CD spectropolarimeter. The spectrum is typically measured in the far-UV region (190-250 nm), which is sensitive to the peptide backbone conformation.[11]

-

Data Analysis: The resulting CD spectrum is analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide under different conditions. The characteristic negative bands at approximately 208 nm and 222 nm are indicative of α-helical structure.[11]

Förster Resonance Energy Transfer (FRET) Assay for Gag-Gag Interaction

FRET is a technique used to measure the proximity of two fluorescently labeled molecules. It can be employed to study Gag-Gag interactions in living cells.

-

Construction of Fluorescently Tagged Gag Plasmids: Two different HIV-1 Gag expression plasmids are created, one with a cyan fluorescent protein (CFP) tag (the FRET donor) and the other with a yellow fluorescent protein (YFP) tag (the FRET acceptor). The fluorescent proteins are typically fused to the C-terminus of Gag.[12]

-

Cell Transfection: Cells (e.g., HeLa cells) are co-transfected with the plasmids encoding Gag-CFP and Gag-YFP.

-

Live-Cell Imaging: The transfected cells are imaged using a fluorescence microscope equipped for FRET imaging. Images are acquired in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

-

FRET Analysis: The FRET efficiency is calculated from the fluorescence intensities in the three channels. A high FRET signal indicates that the donor and acceptor molecules are in close proximity (typically within 1-10 nm), suggesting that Gag-Gag oligomerization is occurring.[12] This allows for the spatial and temporal analysis of Gag assembly within the cell.

Visualizing the Role of SP1 in HIV-1 Replication

The following diagrams, generated using the DOT language, illustrate key processes involving SP1 in the HIV-1 lifecycle.

HIV-1 Gag Trafficking and Assembly Pathway

The Gag polyprotein is synthesized in the cytoplasm and traffics to the plasma membrane for assembly. While the exact pathway is still under investigation, evidence suggests it may involve transient passage through multivesicular bodies (MVBs).[1][13]

References

- 1. Identification of an intracellular trafficking and assembly pathway for HIV-1 gag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Advances in HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1-Based Virus-like Particles that Morphologically Resemble Mature, Infectious HIV-1 Virions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into HIV Assembly and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Role of the SP1 Domain in HIV-1 Particle Assembly: a Molecular Switch? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FRET analysis of HIV‐1 Gag and GagPol interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Basis of HIV-2's Intrinsic Resistance to the Maturation Inhibitor GSK2838232

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the intrinsic resistance of Human Immunodeficiency Virus Type 2 (HIV-2) to the second-generation maturation inhibitor, GSK2838232. While this compound has demonstrated potent activity against a broad range of HIV-1 isolates, studies have revealed a stark lack of efficacy against HIV-2. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular mechanisms that confer this resistance, intended for researchers, scientists, and professionals in the field of antiretroviral drug development.

Executive Summary

This compound is a novel maturation inhibitor that targets the final step of the HIV replication cycle, specifically the proteolytic cleavage of the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] This inhibition prevents the formation of mature, infectious virions.[1][2][3] Extensive in vitro studies have established that while this compound is highly effective against diverse HIV-1 subtypes, HIV-2 isolates exhibit profound intrinsic resistance to the compound.[1][2][3] The determinant of this resistance has been pinpointed to the CA/SP1 region of the HIV-2 Gag protein.[1][2][3]

Quantitative Analysis of Antiviral Activity

The differential susceptibility of HIV-1 and HIV-2 to this compound has been quantified through various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) from spreading (multi-cycle) and single-cycle infection assays.

Table 1: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in Spreading Infections of CEMss Cells [4]

| Virus Isolate | Subtype/Group | IC50 (nM) |

| HIV-1 M/B | B | 0.35 |

| HIV-1 M/C | C | 0.25 |

| HIV-1 M/D | D | 0.92 |

| HIV-1 O | O | 0.44 |

| HIV-2 ROD9 | A | > 40 |

| HIV-2 ST | A | > 40 |

| HIV-2 7312A | B | > 40 |

| SIVmac239 | > 40 |

Table 2: Susceptibility of HIV-1, HIV-2, and SIV Isolates to this compound in a Single Cycle of Viral Replication [2][5]

| Virus Isolate | Subtype/Group | IC50 (nM) |

| HIV-1 NL4-3 | B | 1.5 - 2.8 |

| HIV-2 ROD9 | A | > 100 |

| HIV-2 ST | A | > 100 |

| HIV-2 7312A | B | > 100 |

| SIVmac239 | > 100 | |

| HIV-2 ROD9 M3 (Mutant) | A | 1.8 |

The Central Role of the CA/SP1 Junction

The key to HIV-2's resistance lies within the amino acid sequence of the CA/SP1 cleavage site in the Gag polyprotein. Research has demonstrated that modifying the CA/SP1 sequence of an HIV-2 isolate to match that of HIV-1 renders the virus susceptible to this compound.[1][2][3] A mutant of HIV-2 ROD9, where the CA/SP1 sequence was altered to mirror the corresponding HIV-1 sequence, displayed full susceptibility to the inhibitor with an IC50 of 1.8 nM in a single-cycle assay.[1][2][3] This definitively maps the determinants of resistance to this specific region of the Gag protein.[1][2]

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of this compound in HIV-1 and the point of resistance in HIV-2.

Caption: Mechanism of this compound action and HIV-2 resistance.

Detailed Experimental Protocols

The determination of this compound's activity against various HIV isolates involved two primary experimental setups: spreading (multi-cycle) infections and single-cycle infectivity assays.

Spreading Infection Assay

This assay measures the ability of the virus to replicate and spread through a cell culture over multiple cycles of infection in the presence of the inhibitor.

-

Cell Line: CEMss cells, a human T-lymphoblastoid cell line, are used as they are highly susceptible to HIV infection.

-

Virus Stocks: A panel of HIV-1, HIV-2, and SIV isolates are propagated to create high-titer virus stocks.

-

Infection: CEMss cells are infected with a standardized amount of each virus isolate.

-

Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of this compound. A no-drug control is included.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 7 days).

-

Quantification: The amount of virus in the culture supernatant is quantified. This is typically done using a reverse transcriptase (RT) activity assay or an ELISA for the p24 or p27 antigen.

-

IC50 Calculation: The concentration of this compound that inhibits viral replication by 50% compared to the no-drug control is calculated.

Single-Cycle Infectivity Assay

This assay measures the infectivity of virions produced in the presence of the inhibitor in a single round of infection.

-

Virus Production: 293T/17 cells are co-transfected with a proviral DNA clone of the desired HIV isolate and a plasmid encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV LTR. The cells are cultured in the presence of serial dilutions of this compound.

-

Virus Harvest: After a set period (e.g., 48 hours), the culture supernatants containing the progeny virions are harvested.

-

Infection of Target Cells: The harvested virions are used to infect target cells that are permissive to HIV entry and express the necessary factors for LTR-driven reporter gene expression (e.g., MAGIC-5A cells).

-

Quantification: After a further incubation period (e.g., 48 hours), the target cells are lysed, and the reporter gene activity is measured.

-

IC50 Calculation: The concentration of this compound that reduces the infectivity of the progeny virions by 50% is determined.

The following diagram outlines the workflow for the single-cycle infectivity assay.

Caption: Workflow for the single-cycle infectivity assay.

Conclusion and Future Directions

The intrinsic resistance of HIV-2 to this compound is a significant finding that underscores the genetic and structural diversity between HIV-1 and HIV-2. The mapping of this resistance to the CA/SP1 region of Gag provides a clear molecular basis for this observation and highlights a critical area of divergence for drug development. Future research should focus on elucidating the precise structural interactions, or lack thereof, between this compound and the HIV-2 CA/SP1 junction. Understanding these differences at an atomic level could inform the design of next-generation maturation inhibitors with broader activity against both HIV-1 and HIV-2, addressing an unmet need in the treatment of HIV-2 infections.

References

- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]

- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Cell-Based Assay for the Wip1 Phosphatase Inhibitor GSK2830371

These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the activity of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). While the initial query referenced GSK2838232, publicly available scientific literature identifies this compound as an HIV-1 maturation inhibitor[1][2][3][4][5]. In contrast, GSK2830371 is a well-characterized, orally available, allosteric inhibitor of Wip1 phosphatase[6][7]. This protocol is designed for researchers in drug discovery and cell biology to assess the cellular potency and mechanism of action of Wip1 inhibitors.

Wip1 phosphatase, encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and other stress signaling pathways[8][9][10]. It functions by dephosphorylating key proteins in the p53 and p38 MAPK pathways, such as p53, ATM, Chk2, and γH2AX[11][12]. Overexpression of Wip1 is observed in several cancers, making it an attractive therapeutic target[11][12]. Inhibition of Wip1 can sensitize cancer cells to genotoxic agents and other targeted therapies like MDM2 inhibitors[6][13].

Data Presentation

The following table summarizes the quantitative data for the Wip1 inhibitor GSK2830371 as reported in the literature.

| Compound | Target | Assay Type | IC50 | Cell Line | Notes | Reference |

| GSK2830371 | Wip1 | In vitro biochemical assay | 6 nM | - | Potent and selective inhibitor. | [13] |

| GSK2830371 | Wip1 | Cell-based (growth inhibition) | < 4 µM | Cells with amplified PPM1D | Growth inhibition is observed in cells with amplified or mutated PPM1D. | [6] |

| CCT007093 | Wip1 | In vitro biochemical assay | 8.4 µM | - | An earlier identified small molecule inhibitor. | [13] |

| SPI-001 | Wip1 | In vitro biochemical assay | 86.9 nM | - | A small molecule inhibitor. | [13] |

| SL-176 | Wip1 | In vitro biochemical assay | 110 nM | - | An analog of SPI-001. | [13] |

Experimental Protocols

Principle of the Assay

This assay measures the ability of a Wip1 inhibitor to prevent the dephosphorylation of a key Wip1 substrate, such as phosphorylated p53 at Serine 15 (p-p53 Ser15), in cells subjected to DNA damage. DNA damage is induced to activate the DDR pathway, leading to the phosphorylation of p53. In the presence of a Wip1 inhibitor, p-p53 levels are expected to remain elevated compared to untreated cells, where Wip1 activity would lead to dephosphorylation. The levels of the phosphorylated substrate can be quantified using methods like Western Blot or high-content imaging.

Materials and Reagents

-

Cell Line: Human breast cancer cell line MCF7 (p53 wild-type) or human osteosarcoma cell line U2OS (p53 wild-type).

-

Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Wip1 Inhibitor: GSK2830371 (dissolved in DMSO to a stock concentration of 10 mM).

-

DNA Damaging Agent: Doxorubicin or Etoposide (dissolved in DMSO).

-

Reagents for Western Blot:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Primary antibodies: Rabbit anti-p-p53 (Ser15), Rabbit anti-p53, Mouse anti-GAPDH or β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

ECL Western Blotting Substrate.

-

-

Phosphate Buffered Saline (PBS)

Experimental Procedure

-

Cell Seeding:

-

Seed MCF7 or U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2830371 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of GSK2830371 or vehicle control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Induction of DNA Damage:

-

Following pre-incubation, add the DNA damaging agent (e.g., Doxorubicin at a final concentration of 0.5-1 µM) to all wells except for the untreated control.

-

Incubate the cells for the desired time period to induce p53 phosphorylation (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p53 (Ser15), total p53, and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-p53 (Ser15) signal to the total p53 signal and/or the loading control.

-

Plot the normalized p-p53 (Ser15) levels against the concentration of GSK2830371 to determine the dose-dependent effect of the inhibitor.

-

Mandatory Visualizations

Wip1 Signaling Pathway

Caption: Wip1 signaling pathway in response to DNA damage.

Experimental Workflow for Wip1 Inhibition Assay

Caption: Experimental workflow for the cell-based Wip1 inhibition assay.

References

- 1. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound | PLOS One [journals.plos.org]

- 3. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. croiconference.org [croiconference.org]

- 5. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of this compound, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]